Chir 4531

Description

Properties

CAS No. |

158198-48-2 |

|---|---|

Molecular Formula |

C36H38N4O6 |

Molecular Weight |

622.7 g/mol |

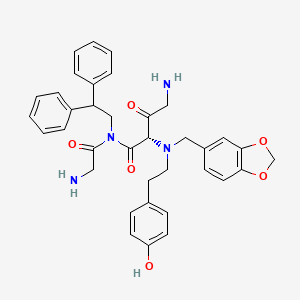

IUPAC Name |

(2S)-4-amino-N-(2-aminoacetyl)-2-[1,3-benzodioxol-5-ylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]-N-(2,2-diphenylethyl)-3-oxobutanamide |

InChI |

InChI=1S/C36H38N4O6/c37-20-31(42)35(36(44)40(34(43)21-38)23-30(27-7-3-1-4-8-27)28-9-5-2-6-10-28)39(18-17-25-11-14-29(41)15-12-25)22-26-13-16-32-33(19-26)46-24-45-32/h1-16,19,30,35,41H,17-18,20-24,37-38H2/t35-/m0/s1 |

InChI Key |

GANLUHRILMMVRH-DHUJRADRSA-N |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)[C@@H](C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN(CCC3=CC=C(C=C3)O)C(C(=O)CN)C(=O)N(CC(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN |

Appearance |

Solid powder |

Other CAS No. |

158198-48-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(N-(2,2-diphenylethyl)glycyl)-(N-(3,4-(methylenedioxy)benzyl)glycyl)-N-(2-(4-hydroxyphenyl)ethyl)glycinamide CHIR 4531 CHIR-4531 |

Origin of Product |

United States |

Foundational & Exploratory

CHIR-4531: A Technical Guide to its Mechanism of Action as a Mu-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHIR-4531 is a synthetic trimer peptide identified as a potent ligand for the mu (µ)-opioid receptor (MOR), exhibiting a high binding affinity with a reported inhibitor constant (Ki) of 6 nM. As a mu-opioid receptor agonist, its mechanism of action is centered on the activation of this G-protein coupled receptor (GPCR), primarily leading to analgesic and other opioid-related physiological effects. This document provides an in-depth technical overview of the putative mechanism of action of CHIR-4531, based on the established signaling pathways of mu-opioid receptor agonists. It includes detailed descriptions of the core signaling cascade, quantitative data representation, and standardized experimental protocols for characterization.

Introduction

The mu-opioid receptor is a key target in pain management. Its activation by endogenous peptides (e.g., endorphins) or exogenous ligands like morphine results in potent analgesia. CHIR-4531 is a novel peptoid ligand that emerged from a combinatorial library of N-(substituted)glycine trimers. Its high affinity for the mu-opioid receptor suggests it functions as an agonist, initiating a cascade of intracellular events typical of this receptor class. Understanding the precise mechanism of action is crucial for its potential development as a therapeutic agent.

Core Mechanism: Mu-Opioid Receptor Activation

As a mu-opioid receptor agonist, CHIR-4531's primary action is to bind to and activate MORs, which are predominantly coupled to inhibitory G-proteins (Gi/o). This activation triggers a conformational change in the receptor, leading to the dissociation of the G-protein heterotrimer (α, β, and γ subunits).

G-Protein Signaling Cascade

The dissociated Gαi/o and Gβγ subunits propagate the signal through multiple downstream effector systems:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane. This reduces neuronal excitability.

-

The Gβγ subunit also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release (e.g., glutamate, substance P) from presynaptic terminals.

-

This concerted action at the cellular level results in a dampening of nociceptive signaling pathways, ultimately leading to analgesia.

Quantitative Data Summary

The following table summarizes the key quantitative parameter reported for CHIR-4531.

| Parameter | Value | Receptor | Ligand Type | Reference |

| Ki (Inhibitor Constant) | 6 nM | Mu-Opioid | Agonist | [1] |

Signaling Pathway Visualization

The following diagram illustrates the canonical mu-opioid receptor signaling pathway initiated by an agonist like CHIR-4531.

Caption: Mu-opioid receptor signaling pathway activated by an agonist.

Experimental Protocols

The characterization of a mu-opioid receptor agonist like CHIR-4531 typically involves a series of in vitro assays to determine its binding affinity, functional potency, and efficacy.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of CHIR-4531 for the mu-opioid receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells) or from brain tissue.

-

Competitive Binding: Membranes are incubated with a constant concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled test compound (CHIR-4531).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay

Objective: To measure the functional potency and efficacy of CHIR-4531 in activating G-proteins.

Methodology:

-

Membrane Incubation: MOR-expressing membranes are incubated with varying concentrations of CHIR-4531 in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

G-Protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Quantification: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by filtration. The amount of bound radioactivity is measured by scintillation counting.

-

Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the agonist concentration to generate a dose-response curve, from which the EC₅₀ (potency) and Emax (efficacy) are determined.

cAMP Inhibition Assay

Objective: To measure the functional consequence of Gαi/o activation by determining the inhibition of adenylyl cyclase activity.

Methodology:

-

Cell Culture: Whole cells expressing the mu-opioid receptor are used.

-

Adenylyl Cyclase Stimulation: The cells are pre-treated with an adenylyl cyclase stimulator, such as forskolin, to induce a measurable level of cAMP.

-

Agonist Treatment: The cells are then treated with varying concentrations of CHIR-4531.

-

cAMP Measurement: The intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

-

Data Analysis: The level of cAMP inhibition is plotted against the agonist concentration to determine the IC₅₀ (potency) and the maximal inhibition (efficacy).

Caption: Experimental workflow for a cAMP inhibition assay.

Conclusion

CHIR-4531 is a potent mu-opioid receptor ligand. Based on its chemical nature and high affinity for the receptor, it is presumed to act as an agonist, initiating the canonical Gi/o-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase and modulation of key ion channels, resulting in a reduction of neuronal excitability and neurotransmitter release. The experimental protocols outlined in this guide provide a standard framework for the detailed characterization of its pharmacological properties, which is essential for any further drug development efforts. Further studies are warranted to fully elucidate the in vivo effects and therapeutic potential of CHIR-4531.

References

Chir 4531: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of Chir 4531, a potent and selective ligand for the mu (µ)-opioid receptor. This document details the scientific background, synthetic methodologies, and biological evaluation of this significant peptoid, presenting data in a structured format for clarity and comparative analysis.

Discovery and Scientific Background

This compound was identified from a diverse combinatorial library of N-substituted glycine "peptoids". This discovery was a landmark in the application of combinatorial chemistry to identify high-affinity ligands for G-protein coupled receptors (GPCRs). The work was first published by Zuckermann et al. in 1994 in the Journal of Medicinal Chemistry.[1] Peptoids are a class of peptide mimics that are resistant to proteolytic degradation, making them attractive candidates for therapeutic development.

This compound is a trimeric peptoid, meaning it is composed of three N-substituted glycine monomers. Its discovery demonstrated the power of screening large, diverse chemical libraries to identify novel molecular entities with significant biological activity.

Core Compound Profile

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C36H38N4O6 |

| Molecular Weight | 622.71 g/mol |

| Target | Mu (µ)-opioid receptor |

| Binding Affinity (Ki) | 6 nM[1] |

| Description | A trimeric N-substituted glycine peptoid |

Synthesis of this compound

The synthesis of this compound is achieved through a solid-phase submonomer synthesis method. This technique allows for the rapid assembly of peptoid oligomers with a high degree of diversity. The general workflow for this synthesis is depicted below.

Detailed Experimental Protocol for Peptoid Synthesis

The following protocol outlines the submonomer solid-phase synthesis of a peptoid like this compound.

Materials:

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Bromoacetic acid

-

A diverse set of primary amines (R-NH2)

-

Dimethylformamide (DMF)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Reagents for cleavage cocktail (e.g., triisopropylsilane, water)

-

Solvents for purification (e.g., acetonitrile, water)

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF. Remove the Fmoc protecting group using a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Acylation: Add a solution of bromoacetic acid and DIC in DMF to the deprotected resin. Allow the reaction to proceed for a specified time to ensure complete acylation of the free amine. Wash the resin with DMF.

-

Nucleophilic Displacement: Add the desired primary amine (the "submonomer") to the resin. The amine displaces the bromide, forming the N-substituted glycine monomer. This reaction is typically performed at room temperature or with gentle heating. Wash the resin with DMF.

-

Iteration: Repeat steps 2 and 3 for each subsequent monomer to build the trimeric peptoid chain.

-

Cleavage: Once the synthesis is complete, wash the resin and dry it. Cleave the peptoid from the solid support using a TFA cleavage cocktail.

-

Purification: Precipitate the crude peptoid in cold diethyl ether. Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.

Biological Activity and Characterization

This compound is a high-affinity ligand for the mu-opioid receptor. Its binding affinity was determined using a competitive radioligand binding assay.

Mu-Opioid Receptor Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid receptor.

Materials:

-

Cell membranes expressing the mu-opioid receptor (e.g., from CHO-K1 cells)

-

Radioligand with high affinity for the mu-opioid receptor (e.g., [3H]DAMGO)

-

Non-labeled competitor (this compound) at various concentrations

-

Incubation buffer (e.g., Tris-HCl with MgCl2)

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the competitor (this compound) at a range of concentrations.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

As a ligand for the mu-opioid receptor, this compound is expected to modulate downstream signaling pathways associated with this G-protein coupled receptor. The canonical signaling pathway for the mu-opioid receptor is depicted below.

Activation of the mu-opioid receptor by an agonist like this compound typically leads to the activation of inhibitory G-proteins (Gi/o). This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, Gi/o activation can lead to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium channels, both of which contribute to a decrease in neuronal excitability.

Conclusion

This compound stands as a significant molecule in the fields of medicinal chemistry and pharmacology. Its discovery from a peptoid library highlighted the potential of combinatorial chemistry in drug discovery. The robust and versatile submonomer synthesis method allows for the creation of a vast number of related compounds for further structure-activity relationship studies. As a high-affinity ligand for the mu-opioid receptor, this compound and its analogs continue to be valuable tools for studying opioid receptor function and for the potential development of novel therapeutics.

References

Chir 4531: A High-Affinity Peptoid Ligand for the Mu-Opioid Receptor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chir 4531 is a synthetic, trimer N-substituted glycine peptoid that has been identified as a high-affinity ligand for the mu-opioid receptor (MOR). This document provides a comprehensive overview of this compound, including its binding characteristics, the experimental protocols used for its initial characterization, and a discussion of the potential signaling pathways it may modulate. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of opioid receptor ligands.

Introduction

The mu-opioid receptor, a G protein-coupled receptor (GPCR), is the primary target for opioid analgesics such as morphine and fentanyl. Ligands that bind to this receptor can elicit a range of physiological effects, including analgesia, euphoria, respiratory depression, and constipation. The discovery of novel MOR ligands with distinct pharmacological profiles is a key objective in the development of safer and more effective pain therapeutics.

This compound emerged from the screening of a combinatorial library of N-substituted glycine peptoids.[1] Peptoids are a class of peptide mimetics that are resistant to proteolytic degradation, a desirable property for potential drug candidates. The initial characterization of this compound identified it as a potent binder to the mu-opioid receptor, warranting further investigation into its functional properties and therapeutic potential.

Quantitative Data

The primary quantitative data available for this compound is its binding affinity for the mu-opioid receptor, as determined by radioligand binding assays.

| Ligand | Receptor | Ki (nM) | Reference |

| This compound | Mu-Opioid Receptor | 6 | [1] |

Table 1: Binding Affinity of this compound

Note: Further quantitative data regarding the functional activity of this compound, such as EC50 or IC50 values from functional assays, are not currently available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of a mu-opioid receptor ligand like this compound. These protocols are based on standard practices in the field and are likely similar to the methods used in the original characterization of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the mu-opioid receptor.

Materials:

-

Cell membranes expressing the mu-opioid receptor (e.g., from CHO-K1 or HEK293 cells)

-

Radioligand (e.g., [3H]DAMGO or [3H]Naloxone)

-

Unlabeled ligand (e.g., DAMGO or Naloxone) for determining non-specific binding

-

Test compound (this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare a series of dilutions of the test compound (this compound).

-

In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For determining total binding, add only the cell membranes and radioligand.

-

For determining non-specific binding, add cell membranes, radioligand, and a high concentration of an unlabeled ligand.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 of the test compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The functional activity of this compound as an agonist or antagonist at the mu-opioid receptor has not been reported in the available literature. However, based on the known signaling mechanisms of the mu-opioid receptor, we can postulate the potential pathways that this compound might influence.

Mu-opioid receptors primarily couple to inhibitory G proteins (Gαi/o). Upon activation by an agonist, the G protein dissociates into its Gαi/o and Gβγ subunits, which in turn modulate downstream effectors.

G Protein-Dependent Signaling

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It typically activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.

β-Arrestin-Mediated Signaling

Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades. The recruitment of β-arrestin can lead to the activation of various downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade.

The balance between G protein-dependent and β-arrestin-mediated signaling can significantly influence the overall pharmacological effect of a ligand. Ligands that preferentially activate one pathway over the other are known as "biased agonists" and are of great interest in drug discovery.

Future Directions

The high binding affinity of this compound for the mu-opioid receptor makes it an intriguing candidate for further pharmacological characterization. Key future research directions should include:

-

Functional Characterization: Determining whether this compound acts as an agonist, partial agonist, or antagonist at the mu-opioid receptor is a critical next step. This can be achieved through functional assays such as GTPγS binding assays or cAMP modulation assays.

-

Signaling Bias Assessment: Investigating the ability of this compound to recruit β-arrestin is essential to understand its potential for biased agonism. This can be evaluated using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme-fragment complementation assays.

-

In Vivo Studies: Should this compound demonstrate interesting in vitro functional properties, in vivo studies in animal models of pain would be warranted to assess its analgesic efficacy and potential side-effect profile.

Conclusion

This compound is a peptoid-based ligand with nanomolar affinity for the mu-opioid receptor. While its initial discovery was a significant step in demonstrating the utility of combinatorial peptoid libraries for identifying novel receptor ligands, a comprehensive understanding of its pharmacology is still lacking. Further research to elucidate its functional activity and downstream signaling effects is necessary to determine its potential as a pharmacological tool or a lead compound for the development of new opioid therapeutics.

References

An In-depth Technical Guide to the Structure and Function of Chir 4531

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chir 4531 is a synthetic, non-natural peptoid that has garnered interest in the field of pharmacology due to its high affinity and specificity for the μ-opioid receptor. As a trimer of N-substituted glycine, it represents a class of peptidomimetics with potential therapeutic applications. This document provides a comprehensive overview of the structure, properties, and biological interactions of this compound, intended for a technical audience in the life sciences and drug development sectors.

Chemical Structure and Properties

This compound is a peptoid trimer with the systematic IUPAC name (2S)-4-amino-N-(2-aminoacetyl)-2-[1,3-benzodioxol-5-ylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]-N-(2,2-diphenylethyl)-3-oxobutanamide. Its discovery was first reported in a 1994 study by Zuckermann et al., which focused on the identification of novel, high-affinity ligands for G-protein-coupled receptors from a combinatorial library of N-(substituted)glycine peptoids.[1]

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C36H38N4O6 |

| Molecular Weight | 622.71 g/mol |

| CAS Number | 158198-48-2 |

| Class | N-substituted glycine peptoid trimer |

Biological Activity and Quantitative Data

This compound functions as a high-affinity ligand for the μ-opioid receptor, a member of the G-protein-coupled receptor (GPCR) family. Its binding affinity has been quantified through competitive radioligand binding assays.

| Parameter | Value | Receptor |

| Ki (inhibition constant) | 6 nM | μ-opioid receptor |

Experimental Protocols

Determination of Binding Affinity (Ki) by Competitive Radioligand Binding Assay

The binding affinity of this compound for the μ-opioid receptor was determined using a solution-phase, competitive radioligand-binding assay.[1] The following is a representative protocol for such an assay.

1. Materials:

-

Membrane Preparation: A source of μ-opioid receptors, such as a membrane preparation from cells stably expressing the human μ-opioid receptor or from rat brain tissue.

-

Radioligand: A tritiated, high-affinity μ-opioid receptor ligand, such as [3H]DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin).

-

Competitor: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled opioid receptor antagonist, such as naloxone.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter.

2. Procedure:

-

A fixed concentration of the radioligand ([3H]DAMGO) and the membrane preparation are incubated in the assay buffer.

-

Varying concentrations of the unlabeled competitor (this compound) are added to the incubation mixture.

-

A parallel set of incubations is performed in the presence of a high concentration of naloxone to determine non-specific binding.

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

-

The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.

-

The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Synthesis Workflow

μ-Opioid Receptor Signaling Pathway

Upon binding of an agonist such as this compound, the μ-opioid receptor initiates a signaling cascade characteristic of Gi/o-coupled GPCRs. This pathway ultimately leads to a reduction in neuronal excitability.

Caption: μ-Opioid receptor signaling cascade initiated by an agonist.

General Workflow for Peptoid Synthesis (Submonomer Method)

This compound was synthesized as part of a combinatorial library using a solid-phase "submonomer" method. This technique involves a two-step cycle for each monomer addition, which is highly amenable to automation.

Caption: General workflow for solid-phase peptoid synthesis.

References

Chir 4531 Peptoid Trimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the Chir 4531 peptoid trimer, a synthetic molecule with significant potential in opioid receptor research and drug development. This document details its biochemical activity, relevant experimental protocols, and the associated signaling pathways.

Core Properties of this compound

This compound is an N-(substituted)glycine peptoid trimer identified from a combinatorial library.[1] It is recognized for its specific and high-affinity binding to the mu (µ) opioid receptor, a key target in pain management.

| Property | Value | Reference |

| Molecular Target | Mu (µ) Opioid Receptor | [2][3] |

| Binding Affinity (Ki) | 6 nM | [1][2][3] |

| Chemical Formula | C36H38N4O6 | [3] |

| Molecular Weight | 622.71 g/mol | [3] |

| CAS Number | 158198-48-2 | [3] |

Experimental Protocols

Synthesis of Peptoid Trimers via Submonomer Solid-Phase Synthesis

Peptoids like this compound are synthesized using the robust and flexible submonomer method, which allows for the precise construction of N-substituted glycine oligomers.[4][5][6] This method involves a two-step cycle for each monomer addition, making it highly amenable to automation.[4][7]

Workflow:

Detailed Steps:

-

Resin Preparation: The synthesis begins with a solid support, typically a Rink amide resin, which is swelled in a suitable solvent like N,N'-dimethylformamide (DMF).[4][8]

-

Acylation: The terminal amine on the resin is acylated using bromoacetic acid activated by a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC).[9] This step forms a bromoacetylated intermediate.

-

Displacement: A primary amine, which will form the side chain of the peptoid residue, is added. This amine displaces the bromine in a nucleophilic substitution reaction to form the N-substituted glycine monomer.[5][6]

-

Iteration: The acylation and displacement steps are repeated for each subsequent monomer until the desired trimer sequence is assembled.[9]

-

Cleavage: Once the synthesis is complete, the peptoid trimer is cleaved from the solid support using a strong acid, typically trifluoroacetic acid (TFA).[5]

-

Purification and Characterization: The crude peptoid is purified using reverse-phase high-performance liquid chromatography (HPLC). The final product's identity and purity are confirmed by mass spectrometry.

Mu-Opioid Receptor Binding Assay

To determine the binding affinity (Ki) of a ligand like this compound, a competitive radioligand binding assay is employed. This assay measures the ability of the test compound to displace a radiolabeled ligand from the mu-opioid receptor.

Workflow:

Detailed Steps:

-

Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from cell lines (e.g., HEK293 or CHO) or animal brain tissue.

-

Assay Setup: In a multi-well plate, the membranes are incubated with a known concentration of a high-affinity radiolabeled mu-opioid receptor ligand (e.g., [³H]DAMGO).

-

Competitive Binding: this compound is added to the wells at a range of increasing concentrations. A control group with no competitor is included to determine maximum binding.

-

Incubation: The mixture is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways

As a mu-opioid receptor agonist, this compound is expected to trigger the canonical G-protein coupled receptor (GPCR) signaling cascade associated with this receptor.[10]

Mu-Opioid Receptor G-Protein Signaling Pathway

The mu-opioid receptor is a class A GPCR that couples primarily to inhibitory G proteins (Gi/o).[11][12]

Pathway Description:

-

Ligand Binding: this compound binds to the extracellular domain of the mu-opioid receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, which activates the associated intracellular Gi/o heterotrimeric G-protein. The Gα subunit releases GDP and binds GTP, causing it to dissociate from the Gβγ dimer.[11]

-

Downstream Effects of Gαi/o: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.[11] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[10] Reduced cAMP levels result in decreased activity of protein kinase A (PKA).

-

Downstream Effects of Gβγ: The Gβγ dimer can directly interact with and modulate the activity of ion channels.[13] This typically involves activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibiting N-type voltage-gated calcium channels, which reduces neurotransmitter release.[2][13]

-

Cellular Response: The combined effect of these signaling events is a reduction in neuronal excitability, which underlies the analgesic and other physiological effects of mu-opioid receptor agonists.[2]

References

- 1. Discovery of nanomolar ligands for 7-transmembrane G-protein-coupled receptors from a diverse N-(substituted)glycine peptoid library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. web.stanford.edu [web.stanford.edu]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. μ-opioid receptor - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 12. pnas.org [pnas.org]

- 13. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Chir 4531: A Technical Guide to its Opioid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of Chir 4531, a synthetic trimeric N-substituted glycine peptoid, and its interaction with opioid receptors. This compound has been identified as a high-affinity ligand for the µ (mu)-opioid receptor. This document summarizes the available quantitative binding data, outlines the experimental methodologies for determining opioid receptor affinity and function, and presents relevant signaling pathways and experimental workflows through detailed diagrams. It is important to note that while the affinity of this compound for the µ-opioid receptor is documented, its binding characteristics at the δ (delta) and κ (kappa) opioid receptors, as well as its functional activity (i.e., agonist or antagonist profile), have not been reported in publicly available literature. This guide therefore also serves as a reference for the experimental procedures required to fully characterize the pharmacological profile of this compound.

Introduction

This compound is a member of a class of peptidomimetics known as peptoids, which are polymers of N-substituted glycines. These molecules are of significant interest in drug discovery due to their potential for high biological activity and improved pharmacokinetic properties compared to traditional peptides. The initial discovery of this compound emerged from the screening of a combinatorial peptoid library, which identified it as a potent ligand for the µ-opioid receptor[1]. The µ-opioid receptor is a G-protein coupled receptor (GPCR) and the primary molecular target for opioid analgesics such as morphine and fentanyl.

Quantitative Binding Affinity Data

The only publicly available binding affinity data for this compound is for the µ-opioid receptor. This data was determined by radioligand displacement assay in the foundational 1994 study by Zuckermann et al.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| This compound | µ-Opioid Receptor | 6 nM | [1] |

Note: Binding affinities for the δ-opioid and κ-opioid receptors have not been reported in the scientific literature.

Experimental Protocols

To fully characterize the binding profile and functional activity of this compound, a series of standard pharmacological assays would be required. The following sections detail the generalized protocols for these experiments.

Radioligand Displacement Assay for Binding Affinity (Ki) Determination

This assay is used to determine the binding affinity of a test compound (like this compound) by measuring its ability to displace a known radiolabeled ligand from its receptor.

Principle: A constant concentration of a radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cell membranes containing the receptor. A range of concentrations of the unlabeled test compound is added, and the displacement of the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Generalized Protocol:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing ions and protease inhibitors is prepared.

-

Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for µ, [³H]Naltrindole for δ, [³H]U-69,593 for κ) and varying concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity (Agonism)

This functional assay measures the activation of G-proteins coupled to the opioid receptor upon ligand binding, providing information on whether a compound is an agonist.

Principle: In the inactive state, GPCRs are associated with a heterotrimeric G-protein complex with GDP bound. Upon agonist binding and receptor activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates. The amount of incorporated radioactivity is a measure of receptor activation.

Generalized Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the opioid receptor of interest are prepared.

-

Assay Buffer: A buffer containing GDP, Mg²⁺, and other necessary components is used.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

-

Equilibrium: The incubation is carried out for a specific time to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Separation: The reaction is stopped by rapid filtration to separate bound from unbound [³⁵S]GTPγS.

-

Quantification: The radioactivity on the filters is measured by scintillation counting.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the compound.

cAMP Accumulation Assay for Functional Activity

This assay measures the downstream effect of opioid receptor activation on the adenylyl cyclase signaling pathway.

Principle: Opioid receptors (µ, δ, and κ) are typically coupled to the inhibitory G-protein, Gi. Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). In this assay, adenylyl cyclase is first stimulated with forskolin, and the ability of an opioid agonist to inhibit this stimulated cAMP production is measured.

Generalized Protocol:

-

Cell Culture: Whole cells expressing the opioid receptor of interest are cultured.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Treatment: Cells are treated with varying concentrations of this compound, followed by stimulation with forskolin.

-

Lysis: The cells are lysed to release the intracellular cAMP.

-

Quantification: The amount of cAMP is quantified using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: A concentration-response curve is generated to determine the inhibitory potency (IC50) and efficacy of the compound.

Signaling Pathways

The canonical signaling pathway for Gi-coupled opioid receptors, such as the µ-opioid receptor, is depicted below. It is important to reiterate that the specific effect of this compound on this pathway is unknown due to the lack of functional data.

Conclusion

This compound is a peptoid with demonstrated high-affinity binding to the µ-opioid receptor. However, a significant gap in knowledge exists regarding its selectivity for other opioid receptor subtypes and its functional consequences upon binding. The experimental protocols detailed in this guide provide a clear roadmap for the necessary research to fully elucidate the pharmacological profile of this compound. Such studies would be invaluable for determining its potential as a pharmacological tool or a lead compound in the development of novel therapeutics targeting the opioid system.

References

The Role of Chir 4531 in G-protein Coupled Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chir 4531 is a synthetic, N-substituted glycine peptoid trimer that has been identified as a high-affinity ligand for the μ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. Its discovery was a significant milestone, demonstrating the potential of combinatorial chemistry in identifying novel, non-natural ligands for therapeutically relevant GPCRs. This technical guide provides a comprehensive overview of the role of this compound in μ-opioid receptor signaling, including its binding characteristics, the anticipated signaling pathways it modulates, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound was discovered through the screening of a combinatorial library of approximately 5,000 synthetic peptoids.[1] It is characterized as a potent agonist for the μ-opioid receptor. The μ-opioid receptor is a classical GPCR that mediates the physiological and psychoactive effects of opioids, including analgesia, euphoria, and respiratory depression. The interaction of this compound with this receptor initiates a cascade of intracellular signaling events, primarily through the activation of inhibitory G-proteins (Gi/o).

Quantitative Data

The primary quantitative data available for this compound is its binding affinity for the μ-opioid receptor. To date, specific functional data, such as EC50 and Emax values for G-protein activation or β-arrestin recruitment, have not been reported in publicly available literature.

Table 1: Binding Affinity of this compound for the μ-Opioid Receptor

| Ligand | Receptor | Assay Type | Radioligand | Ki (nM) | Source |

| This compound | μ-Opioid | Competitive Radioligand Binding | [3H]-DAMGO | ~6 | Zuckermann et al., 1994[1][2] |

Note: Ki is the inhibitory constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand.

Signaling Pathways of this compound at the μ-Opioid Receptor

As a μ-opioid receptor agonist, this compound is expected to activate canonical GPCR signaling pathways mediated by inhibitory G-proteins.

G-protein Activation and Downstream Effectors

Upon binding of this compound to the μ-opioid receptor, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gαi/o-GTP complex from the Gβγ dimer.

-

Gαi/o Subunit Signaling: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream proteins.

-

Gβγ Subunit Signaling: The liberated Gβγ dimer can also interact with and modulate the activity of various downstream effectors, including:

-

G-protein-coupled inwardly rectifying potassium channels (GIRKs): Activation of GIRKs by Gβγ leads to potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.

-

Voltage-gated calcium channels (VGCCs): Gβγ can inhibit N-type and P/Q-type VGCCs, reducing calcium influx and subsequently inhibiting neurotransmitter release.[3]

-

β-Arrestin Recruitment

In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways. Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades, often involving mitogen-activated protein kinases (MAPKs). The extent to which this compound promotes β-arrestin recruitment is currently unknown, and this represents a key area for future investigation to understand potential for biased agonism.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the interaction of this compound with the μ-opioid receptor.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the μ-opioid receptor.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the μ-opioid receptor.

Materials:

-

Membrane preparation from cells stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).

-

[3H]-DAMGO (a selective μ-opioid receptor agonist radioligand).

-

This compound (unlabeled competitor ligand).

-

Naloxone (a non-selective opioid antagonist for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

A fixed concentration of [3H]-DAMGO (typically at or near its Kd value).

-

Increasing concentrations of this compound or naloxone (for non-specific binding) or buffer (for total binding).

-

Membrane preparation.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[4]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist by measuring its ability to inhibit forskolin-stimulated cAMP production.

Materials:

-

Cells stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or a bioluminescent reporter assay like GloSensor).

-

Cell culture medium and reagents.

Procedure:

-

Seed the μ-opioid receptor-expressing cells in a suitable microplate and culture overnight.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cells with the different concentrations of this compound for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal inhibitory effect).

β-Arrestin Recruitment Assay

This assay determines the ability of this compound to promote the interaction between the μ-opioid receptor and β-arrestin.

Objective: To quantify the potency (EC50) and efficacy (Emax) of this compound in inducing β-arrestin recruitment to the μ-opioid receptor.

Materials:

-

A cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter from DiscoveRx, or Tango from Thermo Fisher Scientific). These cells co-express the μ-opioid receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.

-

This compound.

-

A reference μ-opioid receptor agonist (e.g., DAMGO).

-

Substrate for the reporter enzyme.

-

Luminometer or other appropriate plate reader.

Procedure:

-

Plate the engineered cells in a microplate.

-

Add serial dilutions of this compound or the reference agonist to the cells.

-

Incubate the plate for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents containing the substrate for the reporter enzyme according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal, which is proportional to the extent of receptor-β-arrestin interaction.

-

Plot the signal as a function of the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

This compound is a pioneering example of a high-affinity, non-natural ligand for a GPCR discovered from a combinatorial library. As a potent μ-opioid receptor agonist, it is presumed to exert its effects through the canonical Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. While its binding affinity is well-characterized, a comprehensive understanding of its functional profile, including its potency and efficacy in G-protein activation and β-arrestin recruitment, requires further investigation. The experimental protocols detailed in this guide provide a framework for the future characterization of this compound and other novel GPCR ligands, which will be crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Foundational Research on N-substituted Glycine Peptoids

Executive Summary: N-substituted glycine peptoids are a class of synthetic, sequence-defined polymers that mimic the structure of peptides.[1][2] Unlike peptides, the side chains in peptoids are attached to the backbone amide nitrogen rather than the α-carbon.[1] This fundamental structural difference confers significant advantages, most notably resistance to proteolytic degradation and often enhanced cell permeability, making them highly attractive for drug discovery and biomaterials science.[3][4] The development of the submonomer solid-phase synthesis method allows for the straightforward and modular assembly of peptoid oligomers with a vast diversity of side chains.[1] This guide provides an in-depth overview of the core principles of peptoid chemistry, synthesis, structure-function relationships, and key applications, tailored for researchers and professionals in drug development.

Introduction to N-substituted Glycine Peptoids

Oligomers of N-substituted glycine, or peptoids, were first developed in the early 1990s as a robust scaffold for identifying lead compounds in drug discovery.[1] They are structural isomers of peptides, but the altered position of the side chain eliminates the backbone chirality and the hydrogen bond donors present in peptides.[2]

Caption: Comparison of α-Peptide and N-substituted Glycine Peptoid backbones.

Key Advantages Over Peptides

Peptoids offer several distinct advantages over their natural peptide counterparts:

-

Proteolytic Stability: The N-substituted backbone is not recognized by common proteases, leading to significantly enhanced stability in biological systems.[3][4]

-

Enhanced Cellular Permeability: The lack of a backbone N-H bond reduces polarity, which can lead to superior cell membrane permeability compared to equivalent peptides.[2][5]

-

Monomer Diversity: The synthesis method readily allows for the incorporation of a vast chemical space of primary amine "side chains," far exceeding the 20 canonical amino acids.[1]

-

Ease of Synthesis: Peptoid synthesis is straightforward, economical, and highly amenable to automation and the generation of combinatorial libraries.[2][6]

Synthesis and Experimental Protocols

The foundational method for peptoid synthesis is the submonomer solid-phase synthesis approach developed by Zuckermann et al.[6] This method is reliable and allows for the precise, residue-by-residue construction of a desired peptoid sequence on a solid support resin.

Protocol: Submonomer Solid-Phase Synthesis

This protocol outlines the manual synthesis of a peptoid sequence on a rink amide resin.

Materials:

-

Rink Amide MBHA resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N-methylpyrrolidone (NMP)

-

Bromoacetic acid

-

A diverse library of primary amines (R-NH₂)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Acetonitrile (ACN)

-

Solid-phase synthesis vessel

Methodology:

-

Resin Preparation: Swell the Rink Amide resin in NMP within the synthesis vessel.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a solution of 20% piperidine in NMP. Wash the resin thoroughly with NMP and DCM.

-

Acylation Step (a): Add a solution of bromoacetic acid and DIC in NMP to the vessel. Allow the reaction to proceed for 20-30 minutes at room temperature to form a bromoacetylated amine on the resin. Wash the resin to remove excess reagents.

-

Displacement Step (b): Add a solution of the desired primary amine (the "submonomer" that will form the side chain) in NMP. This amine displaces the bromide, forming the N-substituted glycine residue. Allow the reaction to proceed for 60-120 minutes. Wash the resin thoroughly.

-

Iteration: Repeat steps 3 and 4 for each subsequent monomer to be added to the chain.

-

Cleavage: Once the desired sequence is synthesized, cleave the peptoid from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing 95% TFA.

-

Purification: Precipitate the crude peptoid in cold diethyl ether. Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptoid using mass spectrometry and analytical HPLC.

Caption: Workflow for solid-phase submonomer peptoid synthesis.

Structure-Function Relationships

A central theme in peptoid research is connecting the primary sequence to its three-dimensional structure and, ultimately, its biological function.[1] While peptoids lack the backbone hydrogen bonds that direct peptide secondary structures like alpha-helices and beta-sheets, they can form stable, well-defined conformations.[6] These structures are primarily driven by steric and electronic interactions between the side chains and the backbone.[2]

-

Helices: The incorporation of bulky, chiral α-substituted side chains can induce the formation of stable, polyproline-like helices. These chiral side chains create steric hindrance that restricts the rotation of backbone bonds, favoring a helical conformation.

-

Loops and Turns: The precise placement of specific monomers can direct the formation of loops and turns, enabling the creation of complex molecular architectures.[7]

-

Amphiphilicity: The arrangement of hydrophobic and hydrophilic side chains is crucial for activities like membrane disruption in antimicrobial peptoids.[8]

Caption: Logical flow from peptoid sequence design to biological function.

Quantitative Analysis of Peptoid Properties

Quantitative assays are critical for comparing the performance of peptoids to peptides and for optimizing structure-activity relationships.

Enhanced Cell Permeability

Studies have quantitatively demonstrated that peptoids are generally more cell-permeable than their peptide analogues.[5] A cell-based reporter gene assay can be used to determine the effective concentration (EC₅₀) required to induce a cellular response, which serves as a proxy for cell permeability.

Experimental Protocol: Cell-Based Permeability Assay

-

System Design: A synthetic molecule (peptoid or peptide) is conjugated to a ligand (e.g., dexamethasone) that binds to an intracellular receptor (e.g., glucocorticoid receptor).

-

Reporter Cell Line: A cell line is engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the intracellular receptor.

-

Treatment: The cells are treated with varying concentrations of the peptoid-ligand and peptide-ligand conjugates.

-

Measurement: After an incubation period, the cells are lysed, and the reporter gene expression (e.g., luciferase activity) is measured.

-

Data Analysis: EC₅₀ values are calculated from the dose-response curves. A lower EC₅₀ value indicates greater cell permeability and/or intracellular activity.[5]

| Compound Pair | Length | Peptoid EC₅₀ (μM) | Peptide EC₅₀ (μM) | Permeability Ratio (Peptide/Peptoid) |

| Dimer | 2-mer | 0.62 | 14.1 | ~22.7x |

| Tetramer | 4-mer | 1.1 | 11.2 | ~10.2x |

| Hexamer | 6-mer | 1.8 | 13.5 | 7.5x |

| Octamer | 8-mer | 4.9 | 14.8 | ~3.0x |

| Table 1: Quantitative comparison of the relative cell permeability of analogous peptoids and peptides. Data shows that peptoids are significantly more permeable, though the difference decreases with length.[5] |

Antimicrobial Activity

Peptoids designed to mimic the amphipathic structure of host defense peptides (HDPs) have shown potent antimicrobial activity.[4] Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

| Peptoid Type | Target Organism | Representative MIC (mg/L) | Key Structural Features |

| Pexiganan Mimic | Broad Spectrum Bacteria | 0.88 – 7.4 | Cationic, Amphipathic, Helical |

| Dodecamer Peptoid 1 | Bacteria & Fungi | Varies | Cationic, Amphipathic |

| Table 2: Representative antimicrobial activities of peptoids. The MIC values demonstrate potent activity against various microbes.[8] |

Applications in Drug Development & Research

The unique properties of peptoids make them versatile tools in several scientific domains.

-

Antimicrobial Agents: Due to their proteolytic stability and potent activity, peptoids are being heavily investigated as a new class of antibiotics to combat drug-resistant pathogens.[4][8]

-

Drug Discovery: Large, diverse combinatorial libraries of peptoids can be rapidly synthesized and screened to identify high-affinity ligands for various biological targets, including protein-protein interactions.[2]

-

Biomaterials: The ability of peptoids to self-assemble into well-defined nanostructures, such as nanosheets, makes them promising candidates for developing novel biomaterials for applications like drug delivery and diagnostics.[9]

Example of Signaling Pathway Modulation

Peptoids can be designed to mimic the binding epitope of a protein, allowing them to competitively inhibit protein-protein interactions that are critical for signal transduction. The diagram below illustrates a hypothetical scenario where a peptoid is designed to block a kinase signaling cascade, a common target in oncology.

Caption: A peptoid inhibitor blocking a protein-protein interaction (PPI).

References

- 1. Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and antimicrobial applications of α-peptoid polymers - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03968A [pubs.rsc.org]

- 5. Quantitative Evaluation of the Relative Cell Permeability of Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Review: Structure-Activity Relationship of Antimicrobial Peptoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling Chir 4531: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Chir 4531 (CAS Number 158198-48-2), a potent and selective synthetic peptoid agonist for the mu (µ)-opioid receptor. This document details its chemical properties, mechanism of action, and the experimental protocols relevant to its study, presenting a valuable resource for its application in opioid receptor research.

Core Compound Information

This compound is a synthetically derived N-substituted glycine trimer, a class of molecules also known as peptoids.[1] It was identified from a combinatorial library of approximately 5000 peptoid dimers and trimers as a high-affinity ligand for the µ-opioid receptor.[1] Its discovery marked a significant step in the exploration of non-natural compounds as potent modulators of G-protein coupled receptors (GPCRs).[1]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 158198-48-2 | [2] |

| Molecular Formula | C₃₆H₃₈N₄O₆ | [2] |

| Molecular Weight | 622.71 g/mol | [2] |

| IUPAC Name | Glycinamide, N-(2,2-diphenylethyl)glycyl-N-(1,3-benzodioxol-5-ylmethyl)glycyl-N2-(2-(4-hydroxyphenyl)ethyl)- | [2] |

| Synonyms | CHIR-4531, (N-(2,2-Diphenylethyl)glycyl)-(N-(3,4-(methylenedioxy)benzyl)glycyl)-N-(2-(4-hydroxyphenyl)ethyl)glycinamide | [2] |

Pharmacological Data

| Parameter | Value | Target | Assay Type | Source |

| Kᵢ | 6 nM | µ-Opioid Receptor | Radioligand Binding Assay | [1][3] |

Mechanism of Action and Signaling Pathways

As an agonist of the µ-opioid receptor, a member of the Class A family of G-protein coupled receptors (GPCRs), this compound initiates a cascade of intracellular signaling events upon binding.[1][4] The µ-opioid receptor is primarily coupled to inhibitory G-proteins (Gαi/o).[5]

Activation of the µ-opioid receptor by an agonist like this compound leads to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), a key enzyme in many cellular processes.

The Gβγ subunit can also modulate downstream effectors, including inwardly rectifying potassium channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the µ-opioid receptor. It involves competing the unlabeled ligand (this compound) with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing the µ-opioid receptor

-

Radiolabeled ligand (e.g., [³H]DAMGO or [³H]Diprenorphine)[4][9]

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 10 µM Naloxone)[4]

-

GF/B glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microplate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist like naloxone).[4]

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[9]

-

Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G-protein coupling to the µ-opioid receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[10][11]

Materials:

-

Cell membranes expressing the µ-opioid receptor and associated G-proteins

-

[³⁵S]GTPγS

-

This compound

-

GDP (to ensure G-proteins are in their inactive state)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)[12]

-

Non-specific binding control (e.g., 10 µM unlabeled GTPγS)

-

GF/B glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microplate, pre-incubate the cell membranes with GDP.

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through GF/B filters.

-

Wash the filters with ice-cold assay buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

Adenylyl Cyclase Activity Assay

This assay directly measures the functional consequence of µ-opioid receptor activation by this compound on its primary downstream effector, adenylyl cyclase.

Materials:

-

Whole cells or cell membranes expressing the µ-opioid receptor

-

This compound

-

Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production)

-

ATP

-

Assay buffer

-

cAMP detection kit (e.g., ELISA-based)

Procedure:

-

Culture cells expressing the µ-opioid receptor.

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin to activate adenylyl cyclase.

-

Incubate for a specific time to allow for cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP produced using a competitive ELISA or other sensitive detection method.

-

The inhibitory effect of this compound will be observed as a concentration-dependent decrease in forskolin-stimulated cAMP levels.

-

Determine the IC₅₀ of this compound for the inhibition of adenylyl cyclase activity.

Conclusion

This compound is a valuable research tool for investigating the pharmacology of the µ-opioid receptor. Its high affinity and synthetic nature make it an important compound for probing receptor-ligand interactions and downstream signaling pathways. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel opioid receptor ligands, contributing to the broader understanding of opioid pharmacology and the development of new therapeutics.

References

- 1. This compound | 158198-48-2 | Benchchem [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Radioligand-binding studies [bio-protocol.org]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies Involving Chir 4531

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chir 4531, a synthetic peptoid trimer identified as a high-affinity ligand for the μ-opioid receptor. It details the compound's mechanism of action, summarizes key quantitative data from exploratory studies, and outlines the experimental protocols used for its discovery, synthesis, and characterization. This document serves as a resource for professionals engaged in pharmacology, medicinal chemistry, and drug development.

Biochemical Profile and Mechanism of Action

This compound is a synthetic trimer peptoid, a class of peptidomimetics based on N-substituted glycine oligomers.[1] Unlike natural peptides, the structural design of peptoids involves shifting the amino acid side chain from the α-carbon to the amide nitrogen.[1] This fundamental alteration eliminates backbone chirality and confers significant resistance to enzymatic degradation by proteases, a crucial feature for therapeutic potential.[1]

The primary biochemical target of this compound is the μ-opioid receptor, a G-protein coupled receptor (GPCR) that is central to physiological processes such as pain perception.[1] this compound functions as a potent agonist, a molecule that binds to and activates the receptor.[1]

1.1 Signaling Pathway

The activation of the μ-opioid receptor by this compound initiates a well-characterized intracellular signaling cascade.[1] As a member of the GPCR family, the μ-opioid receptor is coupled to inhibitory G-proteins (Gαi/o).[1]

-

Agonist Binding: this compound binds to the extracellular domain of the μ-opioid receptor.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated intracellular inhibitory G-protein. The Gα subunit exchanges GDP for GTP.[1]

-

Subunit Dissociation: The activated G-protein dissociates into its Gα-GTP complex and Gβγ heterodimer.[1]

-

Downstream Effector Modulation:

-

The Gα-GTP complex inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[1]

-

The Gβγ heterodimer can modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

-

Quantitative Data Summary

This compound was discovered through the screening of a diverse combinatorial library of synthetic peptoids.[1][2][3] Its high binding affinity for the μ-opioid receptor established it as a significant lead compound and demonstrated the utility of screening non-natural chemical libraries for identifying potent receptor ligands.[3]

| Compound | Target Receptor | Binding Affinity (Ki) | Library Source |

| This compound | μ-Opiate | ~6 nM [2][3][4][5][6][7] | ~5000 N-(substituted)glycine peptoids[1][3] |

| Chir 4537 | μ-Opiate | 31 nM[3] | Same library as this compound[3] |

| Chir 4534 | μ-Opiate | 46 nM[3] | Same library as this compound[3] |

| Chir 2279 | α1-Adrenergic | 5 nM[2][3] | Same library as this compound[2][3] |

Experimental Protocols

The discovery and characterization of this compound involved specialized experimental methodologies, from its synthesis to its identification in high-throughput screening.

3.1 Synthesis Protocol: Solid-Phase Submonomer Method

Peptoids like this compound are efficiently constructed using a solid-phase submonomer synthesis approach.[1] This method offers advantages in purification and automation and allows for the creation of diverse libraries by building each N-substituted glycine residue from two commercially available "submonomers": bromoacetic acid and a primary amine.[1]

-

Step 1: Acylation: The solid-phase resin (e.g., Rink amide resin) is acylated with a solution of bromoacetic acid, typically using a carbodiimide coupling agent like diisopropylcarbodiimide (DIC). The reaction proceeds until all free amino groups on the resin are capped.

-